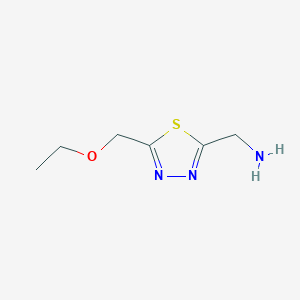
(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxymethyl group attached to the thiadiazole ring, along with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and formic acid, under acidic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using ethyl chloroformate and a suitable base, such as sodium hydride.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various functionalized thiadiazole derivatives.
科学的研究の応用
(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: It is being investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The ethoxymethyl and methanamine groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target. The thiadiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine: Similar structure but with a methyl group instead of an ethoxymethyl group.
(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness: (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine is unique due to the presence of both the ethoxymethyl and methanamine groups, which confer specific chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C6H11N3OS |
|---|---|
分子量 |
173.24 g/mol |
IUPAC名 |
[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine |
InChI |
InChI=1S/C6H11N3OS/c1-2-10-4-6-9-8-5(3-7)11-6/h2-4,7H2,1H3 |
InChIキー |
GBOGFBMVAHKJIN-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=NN=C(S1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















